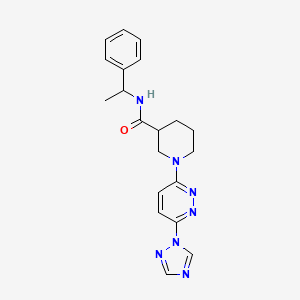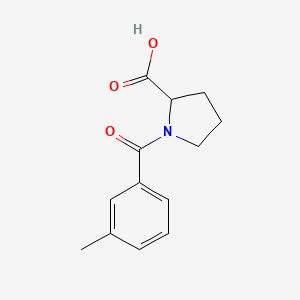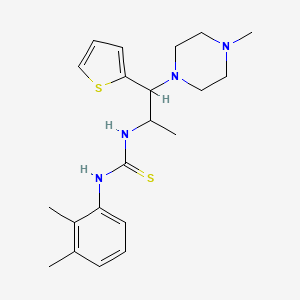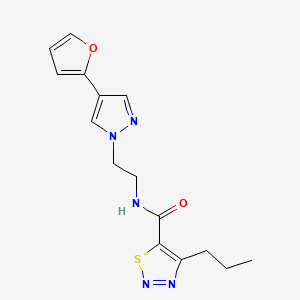
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)éthyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: is a compound that has garnered interest in scientific research for its unique structural characteristics and potential applications. This compound integrates a furan ring, a pyrazole moiety, and a thiadiazole ring, making it an intriguing subject for studying molecular interactions and biological activities.
Applications De Recherche Scientifique
Chemistry
Used as a building block for creating more complex organic molecules.
Study of its reactivity helps in developing new synthetic methodologies.
Biology
Potential as a pharmacophore in drug discovery, especially in creating anti-inflammatory and anticancer agents.
Medicine
Investigated for its antimicrobial properties, showing promise in inhibiting bacterial and fungal growth.
Its structure-activity relationship (SAR) studies aid in developing potent pharmaceuticals.
Industry
Utilized in the development of agricultural chemicals.
Acts as a precursor in manufacturing specialty polymers and materials.
Mécanisme D'action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties, suggesting that they may be involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s specific targets and mode of action .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by exposure to light, heat, or certain chemicals. Its efficacy could be influenced by interactions with other molecules in the body .
Analyse Biochimique
Biochemical Properties
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas
Cellular Effects
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions, starting with the preparation of intermediates:
Formation of the Pyrazole Ring: : Starting from 2-furan carboxaldehyde, a cyclization reaction with hydrazine hydrate forms the furan-pyrazole intermediate.
Thiadiazole Ring Formation: : This intermediate is then reacted with propyl isothiocyanate to introduce the thiadiazole ring. Reaction conditions typically involve refluxing in an appropriate solvent, such as ethanol or DMF (dimethylformamide).
Amidation: : The final step involves amidation with the ethyl chain substituted with the carboxamide functionality.
Industrial Production Methods: : For industrial-scale production, optimization involves:
Efficient catalysts to speed up the reactions.
Continuous flow reactors to enhance yield and purity.
Sustainable and environmentally friendly solvents and reagents to reduce waste and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The furan ring can be oxidized under mild conditions, leading to the formation of various oxygenated derivatives.
Reduction: : The thiadiazole ring can undergo reduction, particularly under catalytic hydrogenation, forming a corresponding dihydro compound.
Substitution: : The compound can participate in electrophilic substitution reactions, especially on the pyrazole ring, when treated with halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: : Lithium aluminum hydride (LiAlH4), Palladium on carbon (Pd/C).
Substituting agents: : Bromine (Br2), Nitric acid (HNO3).
Major Products
Oxidized furans
Reduced thiadiazoles
Halogenated pyrazoles
Comparaison Avec Des Composés Similaires
N-(2-(1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Lacks the furan moiety but shares the pyrazole and thiadiazole rings.
N-(2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Contains a thiophene ring instead of a furan ring.
N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Incorporates a pyridine ring.
Uniqueness:
The presence of the furan ring sets N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide apart, contributing to its unique chemical reactivity and potential biological activity. Its combination of heterocycles makes it versatile in various applications, from synthetic chemistry to medicinal chemistry.
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-2-4-12-14(23-19-18-12)15(21)16-6-7-20-10-11(9-17-20)13-5-3-8-22-13/h3,5,8-10H,2,4,6-7H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALLUHFRZBUDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
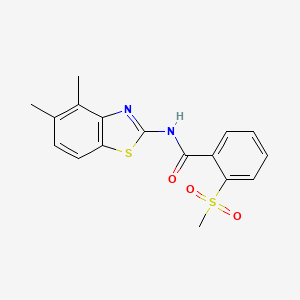


![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481611.png)
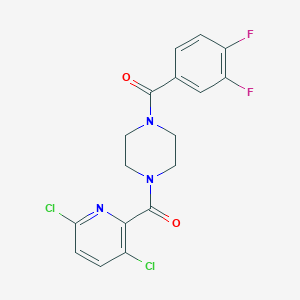

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)

